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molecular formula CH4N2S B1600806 Thiourea-15N2 CAS No. 287476-21-5

Thiourea-15N2

Cat. No. B1600806
M. Wt: 78.11 g/mol
InChI Key: UMGDCJDMYOKAJW-SUEIGJEOSA-N
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Patent
US04272534

Procedure details

2-(4-n-Butylpyrid-2-ylmethyl)isothiourea dihydrochloride can be prepared in accordance with the method described in Example 1 for the preparation of 2-(pyrid-2-ylmethyl)isothiourea dihydrochloride. Using 4-n-butyl-2-chloromethylpyridine hydrochloride (26.9 g) and thiourea (11.3 g) as the starting materials, 2-(4-n-butylpyrid-2-ylmethyl)isothiourea dihydrochloride (26.4 g), melting at 209° C., is obtained.
Name
2-(4-n-Butylpyrid-2-ylmethyl)isothiourea dihydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].Cl.[CH2:3]([C:7]1[CH:12]=[CH:11][N:10]=[C:9]([CH2:13][S:14][C:15](=[NH:17])[NH2:16])[CH:8]=1)[CH2:4][CH2:5][CH3:6].Cl.Cl.N1C=CC=CC=1CSC(=N)N>>[ClH:1].[CH2:3]([C:7]1[CH:12]=[CH:11][N:10]=[C:9]([CH2:13][Cl:1])[CH:8]=1)[CH2:4][CH2:5][CH3:6].[NH2:16][C:15]([NH2:17])=[S:14].[ClH:1].[ClH:1].[CH2:3]([C:7]1[CH:12]=[CH:11][N:10]=[C:9]([CH2:13][S:14][C:15](=[NH:16])[NH2:17])[CH:8]=1)[CH2:4][CH2:5][CH3:6] |f:0.1.2,3.4.5,6.7,9.10.11|

Inputs

Step One
Name
2-(4-n-Butylpyrid-2-ylmethyl)isothiourea dihydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.Cl.C(CCC)C1=CC(=NC=C1)CSC(N)=N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.Cl.N1=C(C=CC=C1)CSC(N)=N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl.C(CCC)C1=CC(=NC=C1)CCl
Measurements
Type Value Analysis
AMOUNT: MASS 26.9 g
Name
Type
product
Smiles
NC(=S)N
Measurements
Type Value Analysis
AMOUNT: MASS 11.3 g
Name
Type
product
Smiles
Cl.Cl.C(CCC)C1=CC(=NC=C1)CSC(N)=N
Measurements
Type Value Analysis
AMOUNT: MASS 26.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04272534

Procedure details

2-(4-n-Butylpyrid-2-ylmethyl)isothiourea dihydrochloride can be prepared in accordance with the method described in Example 1 for the preparation of 2-(pyrid-2-ylmethyl)isothiourea dihydrochloride. Using 4-n-butyl-2-chloromethylpyridine hydrochloride (26.9 g) and thiourea (11.3 g) as the starting materials, 2-(4-n-butylpyrid-2-ylmethyl)isothiourea dihydrochloride (26.4 g), melting at 209° C., is obtained.
Name
2-(4-n-Butylpyrid-2-ylmethyl)isothiourea dihydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].Cl.[CH2:3]([C:7]1[CH:12]=[CH:11][N:10]=[C:9]([CH2:13][S:14][C:15](=[NH:17])[NH2:16])[CH:8]=1)[CH2:4][CH2:5][CH3:6].Cl.Cl.N1C=CC=CC=1CSC(=N)N>>[ClH:1].[CH2:3]([C:7]1[CH:12]=[CH:11][N:10]=[C:9]([CH2:13][Cl:1])[CH:8]=1)[CH2:4][CH2:5][CH3:6].[NH2:16][C:15]([NH2:17])=[S:14].[ClH:1].[ClH:1].[CH2:3]([C:7]1[CH:12]=[CH:11][N:10]=[C:9]([CH2:13][S:14][C:15](=[NH:16])[NH2:17])[CH:8]=1)[CH2:4][CH2:5][CH3:6] |f:0.1.2,3.4.5,6.7,9.10.11|

Inputs

Step One
Name
2-(4-n-Butylpyrid-2-ylmethyl)isothiourea dihydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.Cl.C(CCC)C1=CC(=NC=C1)CSC(N)=N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.Cl.N1=C(C=CC=C1)CSC(N)=N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl.C(CCC)C1=CC(=NC=C1)CCl
Measurements
Type Value Analysis
AMOUNT: MASS 26.9 g
Name
Type
product
Smiles
NC(=S)N
Measurements
Type Value Analysis
AMOUNT: MASS 11.3 g
Name
Type
product
Smiles
Cl.Cl.C(CCC)C1=CC(=NC=C1)CSC(N)=N
Measurements
Type Value Analysis
AMOUNT: MASS 26.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04272534

Procedure details

2-(4-n-Butylpyrid-2-ylmethyl)isothiourea dihydrochloride can be prepared in accordance with the method described in Example 1 for the preparation of 2-(pyrid-2-ylmethyl)isothiourea dihydrochloride. Using 4-n-butyl-2-chloromethylpyridine hydrochloride (26.9 g) and thiourea (11.3 g) as the starting materials, 2-(4-n-butylpyrid-2-ylmethyl)isothiourea dihydrochloride (26.4 g), melting at 209° C., is obtained.
Name
2-(4-n-Butylpyrid-2-ylmethyl)isothiourea dihydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].Cl.[CH2:3]([C:7]1[CH:12]=[CH:11][N:10]=[C:9]([CH2:13][S:14][C:15](=[NH:17])[NH2:16])[CH:8]=1)[CH2:4][CH2:5][CH3:6].Cl.Cl.N1C=CC=CC=1CSC(=N)N>>[ClH:1].[CH2:3]([C:7]1[CH:12]=[CH:11][N:10]=[C:9]([CH2:13][Cl:1])[CH:8]=1)[CH2:4][CH2:5][CH3:6].[NH2:16][C:15]([NH2:17])=[S:14].[ClH:1].[ClH:1].[CH2:3]([C:7]1[CH:12]=[CH:11][N:10]=[C:9]([CH2:13][S:14][C:15](=[NH:16])[NH2:17])[CH:8]=1)[CH2:4][CH2:5][CH3:6] |f:0.1.2,3.4.5,6.7,9.10.11|

Inputs

Step One
Name
2-(4-n-Butylpyrid-2-ylmethyl)isothiourea dihydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.Cl.C(CCC)C1=CC(=NC=C1)CSC(N)=N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.Cl.N1=C(C=CC=C1)CSC(N)=N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl.C(CCC)C1=CC(=NC=C1)CCl
Measurements
Type Value Analysis
AMOUNT: MASS 26.9 g
Name
Type
product
Smiles
NC(=S)N
Measurements
Type Value Analysis
AMOUNT: MASS 11.3 g
Name
Type
product
Smiles
Cl.Cl.C(CCC)C1=CC(=NC=C1)CSC(N)=N
Measurements
Type Value Analysis
AMOUNT: MASS 26.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04272534

Procedure details

2-(4-n-Butylpyrid-2-ylmethyl)isothiourea dihydrochloride can be prepared in accordance with the method described in Example 1 for the preparation of 2-(pyrid-2-ylmethyl)isothiourea dihydrochloride. Using 4-n-butyl-2-chloromethylpyridine hydrochloride (26.9 g) and thiourea (11.3 g) as the starting materials, 2-(4-n-butylpyrid-2-ylmethyl)isothiourea dihydrochloride (26.4 g), melting at 209° C., is obtained.
Name
2-(4-n-Butylpyrid-2-ylmethyl)isothiourea dihydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].Cl.[CH2:3]([C:7]1[CH:12]=[CH:11][N:10]=[C:9]([CH2:13][S:14][C:15](=[NH:17])[NH2:16])[CH:8]=1)[CH2:4][CH2:5][CH3:6].Cl.Cl.N1C=CC=CC=1CSC(=N)N>>[ClH:1].[CH2:3]([C:7]1[CH:12]=[CH:11][N:10]=[C:9]([CH2:13][Cl:1])[CH:8]=1)[CH2:4][CH2:5][CH3:6].[NH2:16][C:15]([NH2:17])=[S:14].[ClH:1].[ClH:1].[CH2:3]([C:7]1[CH:12]=[CH:11][N:10]=[C:9]([CH2:13][S:14][C:15](=[NH:16])[NH2:17])[CH:8]=1)[CH2:4][CH2:5][CH3:6] |f:0.1.2,3.4.5,6.7,9.10.11|

Inputs

Step One
Name
2-(4-n-Butylpyrid-2-ylmethyl)isothiourea dihydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.Cl.C(CCC)C1=CC(=NC=C1)CSC(N)=N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.Cl.N1=C(C=CC=C1)CSC(N)=N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl.C(CCC)C1=CC(=NC=C1)CCl
Measurements
Type Value Analysis
AMOUNT: MASS 26.9 g
Name
Type
product
Smiles
NC(=S)N
Measurements
Type Value Analysis
AMOUNT: MASS 11.3 g
Name
Type
product
Smiles
Cl.Cl.C(CCC)C1=CC(=NC=C1)CSC(N)=N
Measurements
Type Value Analysis
AMOUNT: MASS 26.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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